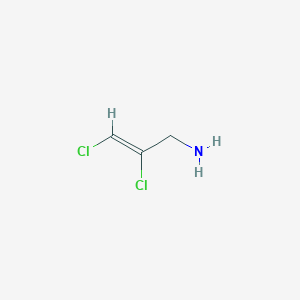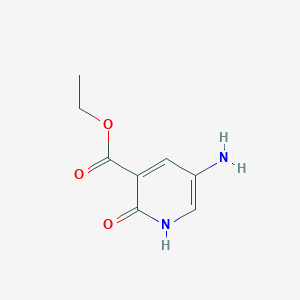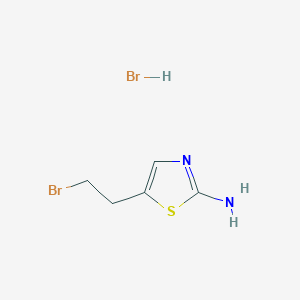
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with a thioamide. The reaction conditions often include the use of hydrobromic acid and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a liquid-phase method using ethanolamine and hydrobromic acid. The reaction time is usually around 48 hours. Alternatively, a gas-phase method can be employed, where ethanolamine is reacted with hydrogen bromide gas. This method is faster but requires more sophisticated equipment and precise temperature control .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Cyclization Reactions: It can form thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions.
Alkylation Reactions: It can be used to alkylate secondary phosphines to form optically active tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include cesium hydroxide, which acts as a catalyst in P-alkylation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include thiazolines, thiazines, and tertiary phosphines, which have applications in various chemical syntheses and industrial processes .
Applications De Recherche Scientifique
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine hydrobromide: This compound is similar in structure but lacks the thiazole ring.
2-(Bromomethyl)pyridine hydrobromide: This compound contains a pyridine ring instead of a thiazole ring and is used in different chemical syntheses.
Uniqueness
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is unique due to its thiazole ring structure, which imparts specific chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H8Br2N2S |
|---|---|
Poids moléculaire |
288.01 g/mol |
Nom IUPAC |
5-(2-bromoethyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C5H7BrN2S.BrH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H |
Clé InChI |
LZKHGIKRGDOWLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)N)CCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


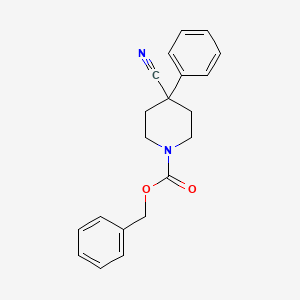
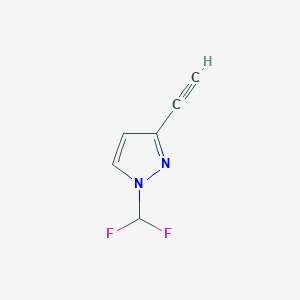
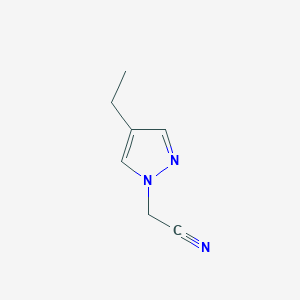
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
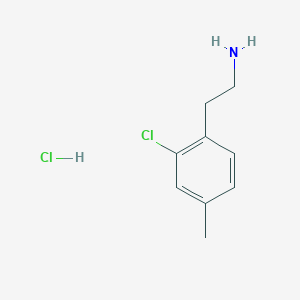
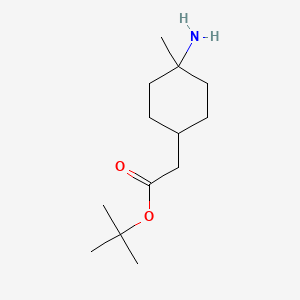
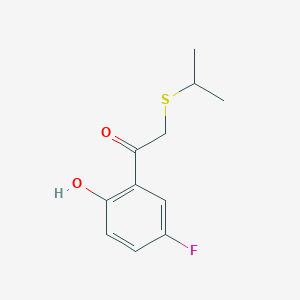
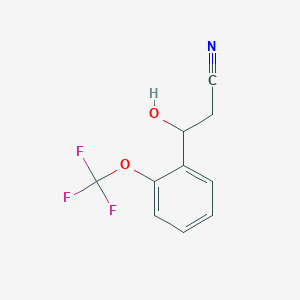

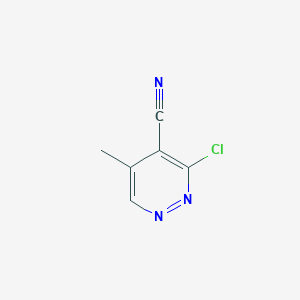
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
